Cas no 2061980-39-8 (Benzyl 3-acetoxyazetidine-1-carboxylate)

Benzyl 3-acetoxyazetidine-1-carboxylate structure
2061980-39-8 structure
Product Name:Benzyl 3-acetoxyazetidine-1-carboxylate
CAS-nummer:2061980-39-8
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD30607290
CID:4769642
PubChem ID:127255376
Update Time:2025-06-12

Benzyl 3-acetoxyazetidine-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Benzyl 3-acetoxyazetidine-1-carboxylate
    • AK668703
    • CS-0163185
    • Benzyl3-acetoxyazetidine-1-carboxylate
    • DS-19900
    • DTXSID401178759
    • E77051
    • AKOS030524212
    • BENZYL 3-(ACETYLOXY)AZETIDINE-1-CARBOXYLATE
    • 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester
    • 2061980-39-8
    • benzyl 3-acetyloxyazetidine-1-carboxylate
    • MDL: MFCD30607290
    • Inchi: 1S/C13H15NO4/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
    • InChI-sleutel: ZOAMLCLZBWOROZ-UHFFFAOYSA-N
    • LACHT: O(C(C)=O)C1CN(C(=O)OCC2C=CC=CC=2)C1

Berekende eigenschappen

  • Exacte massa: 249.10010796g/mol
  • Monoisotopische massa: 249.10010796g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 306
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 55.8

Benzyl 3-acetoxyazetidine-1-carboxylate Prijsmeer >>

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A187621-250mg
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